molecular formula C15H11ClF2O B1327790 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone CAS No. 898750-61-3

3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone

Cat. No. B1327790
M. Wt: 280.69 g/mol
InChI Key: NDQLHQXYNBVBFF-UHFFFAOYSA-N
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Description

This would involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.



Synthesis Analysis

This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or solvents used.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its behavior in various chemical reactions.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

1. Chemical Reactivity and Molecular Geometry

Research on similar fluorinated and chlorinated compounds shows significant insights into their molecular geometry and chemical reactivity. For instance, Satheeshkumar et al. (2017) explored the synthesis and quantum chemical studies of related chloro-fluoro compounds. They found that these compounds exhibit specific photophysical properties and demonstrated the chemical reactivity through molecular electrostatic potential and HOMO - LUMO frontier orbitals analysis (Satheeshkumar, Sayın, Kaminsky, & Rajendra Prasad, 2017).

2. Biocatalytic Reduction

Another aspect of scientific research involving similar compounds is their reduction by biological agents. Lee et al. (2011) investigated the optimization of reducing 3-chloro-4-fluoropropiophenone using Saccharomyces cerevisiae as a biocatalyst. They identified optimal conditions for this reduction process, achieving a significant conversion rate (Lee, Jeong, Yoo, & Hong, 2011).

3. Intermolecular Interactions in Derivatives

Research by Shukla et al. (2014) on derivatives of 1,2,4-triazoles, which include fluoro and chloro derivatives, provides insights into the lp⋯π intermolecular interactions in such compounds. They used various techniques like X-ray diffraction, DSC, and TGA to study these interactions, contributing to understanding the structural and energetic characteristics of these molecules (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

4. Synthesis and Structure Analysis

Allcock et al. (1991) conducted research on the synthesis and structure of organometallic derivatives involving fluoro and chloro substituents. Their study provided detailed insights into the molecular structures of these compounds using X-ray diffraction, highlighting the importance of structural analysis in understanding the properties of such chemicals (Allcock, Dembek, Bennett, Manners, & Parvez, 1991).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and any other potential hazards.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies on the compound’s properties or reactivity.


Please note that this is a general outline and the specific details would depend on the particular compound being studied. For a specific compound like “3-(3-Chloro-5-fluorophenyl)-4’-fluoropropiophenone”, you would need to consult the relevant scientific literature or databases. If you have access to a university library or similar resource, they may be able to help you find more information. Alternatively, you could consider reaching out to a chemist or researcher who specializes in this area. They may be able to provide more specific information or guidance.


properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-12-7-10(8-14(18)9-12)1-6-15(19)11-2-4-13(17)5-3-11/h2-5,7-9H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQLHQXYNBVBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644953
Record name 3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone

CAS RN

898750-61-3
Record name 3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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